molecular formula C7H13NO4 B14488638 2,4,6-Trimethyl-5-nitro-1,3-dioxane CAS No. 63275-14-9

2,4,6-Trimethyl-5-nitro-1,3-dioxane

Katalognummer: B14488638
CAS-Nummer: 63275-14-9
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: JYVNPSHCVNFQCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trimethyl-5-nitro-1,3-dioxane is an organic compound with a heterocyclic structure It is characterized by the presence of three methyl groups and a nitro group attached to a 1,3-dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-5-nitro-1,3-dioxane typically involves the nitration of 2,4,6-trimethyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,6-trimethyl-5-amino-1,3-dioxane.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methyl groups.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trimethyl-5-nitro-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Similar heterocyclic structure but with different functional groups.

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with a similar dioxane ring structure.

Uniqueness

2,4,6-Trimethyl-5-nitro-1,3-dioxane is unique due to the presence of both methyl and nitro groups on the dioxane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

63275-14-9

Molekularformel

C7H13NO4

Molekulargewicht

175.18 g/mol

IUPAC-Name

2,4,6-trimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C7H13NO4/c1-4-7(8(9)10)5(2)12-6(3)11-4/h4-7H,1-3H3

InChI-Schlüssel

JYVNPSHCVNFQCG-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(OC(O1)C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.